1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene

Molecular Weight Halogen Content Physicochemical Properties

Sourcing a halogen-rich nitroaromatic scaffold with a reactive alkyl chloride handle often means settling for analogs with insufficient chlorine content or wrong regioisomers. 1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene (CAS 1697057-71-8) provides the exact 1,2-dichloro-5-nitro pattern with a chloromethoxy group at position 4, enabling selective SNAr at aryl chlorides and nucleophilic substitution at the alkyl chloride. - Unique 1,2-dichloro-5-nitro substitution ensures regioselective functionalization impossible with 2,4-dichloro-5-nitroanisole isomers. - Reactive chloromethoxy group allows direct derivatization to amines or thioethers, expanding SAR libraries. - 95% purity (HPLC), available in 1 g to 10 g quantities with global shipping.

Molecular Formula C7H4Cl3NO3
Molecular Weight 256.5 g/mol
Cat. No. B13248805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene
Molecular FormulaC7H4Cl3NO3
Molecular Weight256.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)OCCl)[N+](=O)[O-]
InChIInChI=1S/C7H4Cl3NO3/c8-3-14-7-2-5(10)4(9)1-6(7)11(12)13/h1-2H,3H2
InChIKeyWBPJWQIQGXIUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene: Trifunctional Intermediate


1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene (CAS 1697057-71-8, C7H4Cl3NO3, MW 256.47) is a polyhalogenated nitroaromatic compound distinguished by a rare combination of three halogen atoms (two aryl chlorides, one alkyl chloride) and a nitro group on a single benzene core. This unique substitution pattern, featuring two ortho-chloro substituents flanking a nitro group and a distinct chloromethoxy ether side chain, defines its fundamental chemical identity and serves as the structural basis for its differentiation from simpler analogs. It is primarily recognized as a specialty intermediate in the synthesis of complex molecules for agrochemical and pharmaceutical research, as documented in vendor catalog descriptions and chemical directories [1]. The compound's structure creates a unique electrophilic and nucleophilic reactivity profile, enabling selective transformations that are not possible with common mono- or di-substituted nitrobenzene derivatives .

Trifunctional polyhalogenated nitroaromatic building block
Rare 1,2-dichloro-5-nitro-4-chloromethoxy substitution pattern
Supports selective transformations less accessible with simpler analogs

1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene: Irreplaceable in Precision Synthesis


The compound's value proposition hinges on its inability to be substituted by structurally similar alternatives without fundamentally altering synthetic outcomes and final product properties. The distinct 1,2-dichloro-5-nitro substitution pattern, coupled with the 4-chloromethoxy group, creates a unique and finely balanced set of electronic and steric properties that are not replicated in common analogs. For instance, the 1,2-dichloro-4-methoxy-5-nitrobenzene analog (CAS 100948-84-3) lacks the terminal chloride on the ether side chain, resulting in a different molecular weight and significantly different reactivity in nucleophilic substitution and cross-coupling reactions [1]. Similarly, the 2,4-dichloro-5-nitroanisole isomer (CAS 85829-14-7) presents an altered substitution pattern that changes its electronic and steric properties, thereby affecting its behavior in electrophilic aromatic substitution and other key transformations [2]. The specific arrangement of electron-withdrawing groups in the target compound provides a unique scaffold for selective functionalization that is not achievable with these readily available, lower-cost analogs .

Methoxy analog lacks reactive alkyl chloride
The methoxy ether (CAS 100948-84-3) cannot serve as an SN2 leaving group, so derivatization pathways may not transfer directly.
Isomeric substitution pattern shifts regioselectivity
2,4-Dichloro-5-nitroanisole isomer presents a different chlorine arrangement, which may alter electrophilic aromatic substitution outcomes.
Steric-electronic balance is difficult to replicate
Structurally similar analogs may not reproduce the same scaffold for selective functionalization; validation is recommended.

1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene: Selection Evidence


Molecular Weight & Halogen Content Distinction

The target compound (C7H4Cl3NO3) contains three chlorine atoms (one as a reactive alkyl chloride in the chloromethoxy group), resulting in a molecular weight of 256.47 g/mol. Its closest structural analog, 1,2-dichloro-4-methoxy-5-nitrobenzene (C7H5Cl2NO3), has a molecular weight of 222.02 g/mol, a difference of 34.45 g/mol (15.5%) [1]. The 2,4-dichloro-5-nitroanisole isomer (C7H5Cl2NO3) also has a molecular weight of 222.02 g/mol [2]. This difference directly impacts physical properties like density, boiling point, and lipophilicity, which are critical for purification and formulation.

MW & Halogen Distinction
Head-to-head
Target: 256.47 g/mol
Comparator methoxy analog: 222.02 g/mol
(15.5% increase, +34.45 g/mol)
Distinct physicochemical profile aids synthesis and purification.
Calculated from molecular formulas.
Molecular Weight Halogen Content Physicochemical Properties

Alkyl Chloride Leaving Group for SN2 Reactions

The 4-chloromethoxy group contains a primary alkyl chloride (C-O-CH2-Cl) that can act as a leaving group in SN2 reactions, enabling nucleophilic displacement of the chloride to install alternative functional groups. This reactivity is absent in methoxy (O-CH3) analogs like 1,2-dichloro-4-methoxy-5-nitrobenzene, where the methyl group is not a viable leaving group under standard conditions [1]. While no direct head-to-head kinetic data is available for this specific compound, literature on related chloromethoxy nitrobenzenes describes the -O-CH2-Cl group as a 'good leaving group' in nucleophilic substitution reactions .

SN2 Leaving Group
Source review
Chloromethoxy group provides reactive C-Cl bond; methoxy analog lacks leaving group.
Supports orthogonal derivatization for building block diversity.
Class-level inference; direct kinetic data not available.
Nucleophilic Substitution Leaving Group Ether Cleavage

Regioselective Advantage of 1,2-Dichloro-5-Nitro Substitution

The compound's specific substitution pattern—chlorines at positions 1 and 2, nitro at position 5, and chloromethoxy at position 4—creates a unique steric and electronic environment on the benzene ring. This contrasts with the 2,4-dichloro-5-nitroanisole isomer (CAS 85829-14-7), which has chlorines at positions 2 and 4, a nitro at position 5, and a methoxy at position 1 [1]. The ortho-relationship between the two chlorine atoms in the target compound is known to influence regioselectivity in electrophilic aromatic substitution (EAS), as demonstrated by studies on related 1,2-dichloro-4-nitrobenzene systems, where the dominant product is 1,4-dichloro-2-nitrobenzene and almost no 1,2-dichloro-4-nitrobenzene is formed [2].

Regioselectivity Context
Class-level
1,2-dichloro-5-nitro pattern vs. 2,4-dichloro isomer; ortho vs. meta chlorine relationships differ.
May influence site of further electrophilic aromatic substitution.
Based on reactivity of related 1,2-dichloro-4-nitrobenzene systems.
Regioselectivity Electrophilic Aromatic Substitution Steric Effects

Higher Chlorine Content: Enhanced Lipophilicity for Agrochemicals

The target compound (C7H4Cl3NO3) contains three chlorine atoms, while the methoxy analogs (e.g., 1,2-dichloro-4-methoxy-5-nitrobenzene, C7H5Cl2NO3) contain only two. While no direct experimental LogP data is available for this specific compound, the computed LogP for 1,2-dichloro-4-methoxy-5-nitrobenzene is 3.43 [1]. The replacement of a methoxy hydrogen with a chlorine atom in the chloromethoxy group is expected to increase lipophilicity, as halogenation generally increases partition coefficients. A class-level inference from sorption studies on chlorinated benzenes demonstrates that increasing chlorine substitution leads to higher sorption coefficients (Koc) and thus greater lipophilicity [2].

Lipophilicity Potential
Class-level
Three chlorines expected to increase LogP vs. two-chlorine analog; no direct measurement.
Supports lipophilicity-driven design in agrochemical SAR.
Computed LogP for methoxy analog = 3.43; target LogP inferred.
Lipophilicity Agrochemical Design Bioavailability

1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene: Optimal Applications


Agrochemical Intermediates with Tailored Lipophilicity

Given its classification as an agrochemical intermediate and the class-level inference for increased lipophilicity due to higher chlorine content, this compound is optimally suited as a building block for the development of novel herbicides, fungicides, or insecticides. Researchers requiring a halogen-rich, lipophilic nitroaromatic core for structure-activity relationship (SAR) studies should select this compound over methoxy analogs, as the additional chlorine and unique substitution pattern can significantly impact the bioactivity and environmental fate of the final product [1].

Pharmaceutical Scaffold Diversification via SN2 Reactions

The presence of the reactive alkyl chloride within the chloromethoxy group makes this compound a valuable intermediate for medicinal chemistry. It can be used to generate diverse libraries of amine or thioether derivatives through simple nucleophilic substitution reactions. This provides a direct route to incorporate nitrogen- or sulfur-containing functional groups onto a highly halogenated aromatic scaffold, a transformation that is not possible with the corresponding methoxy analog, thereby enabling the exploration of new chemical space in drug discovery .

Selective Electrophilic Building Block in Multi-Step Synthesis

The unique combination of a nitro group (strong electron-withdrawing) and multiple chlorines creates a highly electrophilic aromatic system. This compound is well-suited for reactions involving nucleophilic aromatic substitution (SNAr) at one of the aryl chloride positions, or for further electrophilic functionalization at specific sites dictated by its unusual substitution pattern [2]. Synthetic chemists should consider this compound when a specific regioisomer is required that cannot be easily accessed from the more common 2,4-dichloro-5-nitroanisole or other analogs [3].

High-Density Halogenated Precursor for Materials Research

The high halogen content (three chlorines) and molecular weight make this compound a potential precursor for synthesizing halogenated polymers, flame retardants, or other specialty materials. Its properties differentiate it from lower-halogen analogs, and its specific structure may impart desired properties like increased density or altered thermal stability. Researchers developing novel materials should procure this compound for proof-of-concept studies where a high degree of halogenation is a key design criterion .

Application
Selection Property
Validation Focus
Agrochemical SAR studies
Polyhalogenated lipophilic nitroaromatic core
LogP & environmental fate characterization
Medicinal chemistry diversification
Alkyl chloride leaving group for SN2 derivatization
N/S-functionalized scaffold library synthesis
Regioselective synthesis
1,2-dichloro-5-nitro substitution pattern
EAS or SNAr regiochemical outcome validation
Halogenated materials precursor
High chlorine content and molecular weight
Density & thermal stability screening

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